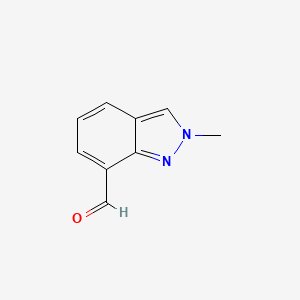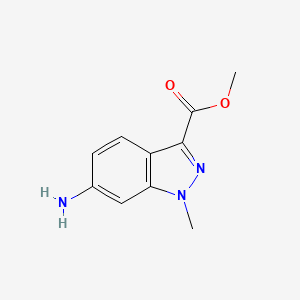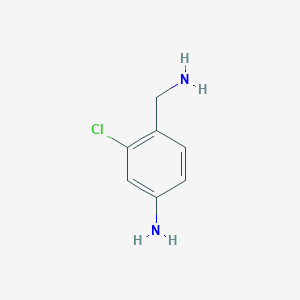
4-(Aminomethyl)-3-chloroaniline
Übersicht
Beschreibung
4-(Aminomethyl)-3-chloroaniline, also known as 4-Amino-3-chloroaniline, 4-amino-3-chloroaniline, and 3-chloroaniline-4-methylamine, is a mono-substituted aniline derivative with a wide range of applications in scientific research and industrial processes. It is an aromatic amine with a molecular formula of C6H7ClN2 and a molecular weight of 140.58 g/mol. 4-(Aminomethyl)-3-chloroaniline is a colourless liquid with a melting point of -30°C and a boiling point of 180-182°C. It is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Photolysis and Reactivity
4-Chloroaniline and its derivatives are known for undergoing photoheterolysis in polar media, leading to the formation of corresponding triplet phenyl cations. These cations, stabilized in their triplet state, have mixed carbene-diradical character and exhibit reactivity that includes addition to substrates, electrophilic substitution, and reduction to aniline (Guizzardi et al., 2001).
DNA Adduct Formation
The compound has been studied in the context of genotoxicity and carcinogenicity, particularly concerning its interactions with DNA. Research on 4,4'-Methylenebis(2-chloroaniline) (MOCA), a structurally related compound, has shown the formation of DNA adducts upon metabolic activation, suggesting a potential mechanism for carcinogenicity (Segerbäck & Kadlubar, 1992).
Bioremediation and Environmental Impact
Studies have explored the biodegradation of chloroanilines in contaminated environments. For instance, chloroanilines were found to be biologically dehalogenated in polluted aquifers under methanogenic conditions, suggesting a potential approach for bioremediation (Kuhn & Suflita, 1989). Furthermore, bacteria capable of degrading 3,4-dichloroaniline, a similar compound, have been isolated from seaside sediment, highlighting the role of microorganisms in the breakdown of chloroanilines (Kang & Kim, 2007).
Electrochemical Oxidation
Research into the electrochemical oxidation of chloroaniline derivatives, including 4-chloroaniline, in acetonitrile solution provides insights into their chemical behavior and potential applications in electrochemical processes (Kádár et al., 2001).
Toxicological Studies
Studies have assessed the toxicological impacts of chloroaniline derivatives on biological systems. For instance, the renal and hepatic toxicity of monochloroacetanilides, compounds related to chloroanilines, were evaluated in rats, providing valuable information on the biological effects of these compounds (Rankin et al., 1993).
Biodegradation and Environmental Fate
The biodegradation of 4-chloroaniline by bacteria isolated from soil has been studied, offering insights into the environmental fate of this compound and potential strategies for bioremediation of contaminated sites (Vangnai & Petchkroh, 2007).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSXRYXRWBKDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-chloroaniline | |
CAS RN |
400721-75-7 | |
| Record name | 4-(aminomethyl)-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



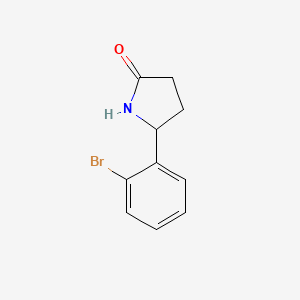

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)


![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)
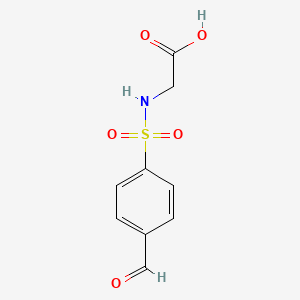
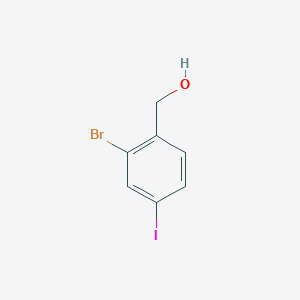
![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
